6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester

Physicochemical Properties Drug Design ADME Prediction

Researchers developing kinase inhibitors require consistent 6-bromo benzimidazole intermediates for systematic SAR exploration. Non-halogenated or differently substituted analogs cannot be assumed functionally equivalent, as the 6-position bromine critically influences electronic properties, lipophilicity, and cross-coupling reactivity. • Enables efficient Suzuki-Miyaura cross-coupling for late-stage diversification of kinase inhibitor candidates. • 6-Substituted regioisomer preferred over 5-substituted for superior biological activity in class-level SAR studies. • Serves as essential 'bromo' reference point for direct comparison with fluoro, chloro, and non-halogenated analogs. Supplied with batch-specific purity documentation. Ships ambient.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885280-00-2
Cat. No. B1372457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester
CAS885280-00-2
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)
InChIKeyNRTHYMUOIGVFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Bromo-1H-benzoimidazole-2-carboxylic Acid Methyl Ester (CAS 885280-00-2) as a Research Intermediate


6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester is a halogenated benzimidazole derivative with the molecular formula C9H7BrN2O2 [1]. This compound is primarily utilized as a key synthetic building block in medicinal chemistry research, particularly for developing kinase inhibitors and other pharmaceutical agents targeting cancer and infectious diseases . Its structure features a bromine atom at the 6-position, which is crucial for its role as a reactive handle in cross-coupling chemistry and for modulating the physicochemical properties of the benzimidazole core.

Risks of Analog Substitution for 6-Bromo-1H-benzoimidazole-2-carboxylic Acid Methyl Ester in Research Protocols


Substituting 6-Bromo-1H-benzoimidazole-2-carboxylic acid methyl ester with a non-halogenated or differently substituted analog cannot be assumed to be functionally equivalent due to significant impacts on both chemical reactivity and biological target engagement [1]. The presence and position of the bromine atom are not inert; they critically influence the molecule's electronic properties, lipophilicity, and its ability to participate in key reactions like Suzuki-Miyaura cross-couplings [1][2]. Furthermore, class-wide structure-activity relationship (SAR) analyses have demonstrated that the substitution pattern on the benzimidazole core can dramatically alter biological outcomes, with 6-substituted derivatives often exhibiting superior activity compared to their 5-substituted regioisomers [3].

Quantitative Differentiation Evidence for 6-Bromo-1H-benzoimidazole-2-carboxylic Acid Methyl Ester


Computed Lipophilicity Compared to Non-Brominated Parent

The introduction of a bromine atom at the 6-position significantly increases the compound's computed lipophilicity (XLogP3) relative to the non-halogenated parent scaffold. This difference is crucial for predicting membrane permeability and overall pharmacokinetic behavior [1][2].

Physicochemical Properties Drug Design ADME Prediction

Increased Reactivity of Aryl Bromide in Cross-Coupling Reactions

The presence of the bromine atom makes this compound a more reactive substrate for palladium-catalyzed cross-coupling reactions compared to its chloro analog. This is a fundamental principle in synthetic chemistry where aryl bromides undergo oxidative addition faster than aryl chlorides, facilitating smoother and often higher-yielding reactions [1].

Synthetic Chemistry C-C Bond Formation Medicinal Chemistry

Class-Level Superiority of 6-Substituted vs. 5-Substituted Regioisomers

Structure-activity relationship (SAR) studies on a related class of benzimidazolone derivatives have demonstrated that 6-carboxylate substituted compounds are more effective than their corresponding 5-substituted regioisomers. This provides a class-level rationale for selecting the 6-bromo isomer [1].

Antifungal Activity SAR Analysis Drug Discovery

Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells

A study on the related compound 6-bromobenzimidazole (6BBZ) provides quantitative evidence of its cytotoxic potential. While this is not the exact methyl ester derivative, it demonstrates the biological relevance of the 6-bromo-benzimidazole pharmacophore [1].

Anticancer Activity Cytotoxicity In Vitro

Optimal Research Applications for 6-Bromo-1H-benzoimidazole-2-carboxylic Acid Methyl Ester


As a Key Intermediate in Kinase Inhibitor Synthesis

Given its established role as a building block in pharmaceutical development , this compound is ideally suited for the synthesis of novel kinase inhibitors. The 6-bromo substituent provides a versatile synthetic handle for late-stage diversification via cross-coupling reactions, which are known to be more efficient with aryl bromides [1]. This enables the rapid exploration of chemical space around the benzimidazole core to optimize potency and selectivity.

In Structure-Activity Relationship (SAR) Studies Focused on Halogen Effects

This compound is a critical tool for systematic SAR investigations. As class-level data indicates that halogen substitution impacts both physicochemical properties (lipophilicity) [2] and biological activity trends (F > Cl ≈ H > Br > I) [3], it serves as the essential 'bromo' reference point. Researchers can use this compound to directly compare the effects of bromine substitution against fluoro, chloro, or non-halogenated analogs in a defined assay system.

As a Core Scaffold in Anti-Cancer Drug Discovery

The demonstrated cytotoxic activity of the 6-bromobenzimidazole core against cancer cell lines, such as MCF-7 [4], positions this methyl ester as a valuable precursor for developing novel anti-cancer agents. Its use in synthetic pathways allows for the creation of a focused library of analogs designed to improve upon the observed cytotoxicity and binding affinity (-6.2 kcal/mol against estrogen sulfotransferase) [4].

For the Development of Targeted Antifungal Agents

Based on class-level SAR data indicating that 6-substituted benzimidazole derivatives are more effective antifungals than their 5-substituted counterparts [5], this 6-bromo compound is the preferred starting material for synthesizing next-generation antifungal candidates. Its structure allows for further optimization aimed at inhibiting key fungal enzymes, such as fatty acid synthetase, as suggested by target prediction studies [5].

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